4-Hydroxy-2,6-dimethoxybenzaldehyde
Overview
Description
2,6-Dimethoxy-4-hydroxybenzaldehyde (4-hydroxy-2,6-dimethoxybenzaldehyde) is a p-hydroxybenzaldehyde derivative. Its synthesis by Vielsmeyer-Haack reaction and confirmation of the product formation by 1H NMR has been reported. Its structure has been investigated. The sodium salt of this compound may be used to derivatize Merrifield resin to form resin-bound aldehyde.
This compound is a natural product found in Gymnadenia conopsea with data available.
Scientific Research Applications
1. Photophysical Properties and Inclusion Complexation:
- Studies have shown that compounds like 4-Hydroxy-2,6-dimethoxybenzaldehyde (HDMB) exhibit unique photophysical properties in various solvents and pH levels. For instance, HDMB displays dual luminescence in polar solvents due to the formation of an intramolecular charge transfer state. This behavior is influenced by interactions with beta-cyclodextrin, suggesting potential applications in spectroscopy and molecular sensing (Stalin & Rajendiran, 2005).
2. Synthesis of Pharmacologically Active Compounds:
- This compound has been utilized as a starting material for synthesizing pharmacologically active compounds. For instance, its derivative, (+/-)-3-methoxynordomesticine, exhibits antimicrobial activity and inhibits the production of inflammatory mediators in macrophages, highlighting its potential in medical and pharmacological research (Nimgirawath et al., 2009).
3. Crystallography and Molecular Interactions:
- Crystallographic studies on methoxybenzaldehyde derivatives, which include molecules similar to this compound, provide insights into their molecular conformations and hydrogen-bonding patterns. Such research is crucial for understanding the molecular interactions and designing new materials or drugs (Gomes et al., 2018).
4. Chemical Synthesis and Catalysis:
- Research has also focused on improving the synthesis methods of dimethoxybenzaldehydes, including compounds like this compound. These methods aim to enhance yield and efficiency, which is vital for industrial applications in pharmaceuticals and perfumery (Zhi, 2002).
5. Environmental Chemistry and Water Treatment:
- Studies involving the chlorination of syringaldehyde, a compound closely related to this compound, have implications for understanding the formation of mutagens in drinking water. This research is crucial for improving water treatment processes and public health safety (Chengyong et al., 2000).
Safety and Hazards
Future Directions
Mechanism of Action
- Role : By disrupting these antioxidation systems, it destabilizes cellular redox homeostasis and inhibits fungal growth .
- This disruption leads to oxidative stress and destabilization of cellular redox balance, ultimately inhibiting fungal growth .
- Deletion mutants in these pathways (e.g., sod1 Δ, sod2 Δ, glr1 Δ) demonstrate the compound’s antifungal activity .
- Impact on Bioavailability : Limited information is available, but its lipophilic nature suggests potential bioavailability .
- Cellular Effects : Inhibition of fungal growth by destabilizing redox balance and compromising antioxidation defenses .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
4-Hydroxy-2,6-dimethoxybenzaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been reported to exhibit bactericidal activity against pathogens such as Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica . The compound’s interactions with these pathogens involve disrupting their cellular processes, leading to their inhibition or destruction. The nature of these interactions often involves the compound acting as a redox-active agent, destabilizing cellular redox homeostasis and antioxidation systems .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by disrupting cellular antioxidation systems, which can lead to the suppression of microbial growth . This compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism by acting as a potent redox cycler. By destabilizing cellular redox homeostasis, it can inhibit the growth of fungi and bacteria, making it a valuable compound in antimicrobial research .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox balance . This inhibition disrupts the antioxidation pathways, leading to oxidative stress and cell death. Additionally, the compound can induce changes in gene expression, further contributing to its antimicrobial properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained antimicrobial effects, although the extent of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial properties without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and cellular damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that optimal dosing is crucial for maximizing its benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activities. The compound’s metabolism can influence metabolic flux and metabolite levels, impacting overall cellular function . Its interactions with metabolic enzymes can lead to the production of reactive oxygen species, contributing to its antimicrobial properties .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its overall activity . The compound’s ability to penetrate cellular membranes and reach target sites is crucial for its effectiveness in antimicrobial applications .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall efficacy in disrupting cellular processes .
Properties
IUPAC Name |
4-hydroxy-2,6-dimethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-8-3-6(11)4-9(13-2)7(8)5-10/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWPJAZIRZFCGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336201 | |
Record name | 4-Hydroxy-2,6-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10336201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22080-96-2 | |
Record name | 4-Hydroxy-2,6-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10336201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dimethoxy-4-hydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 4-Hydroxy-2,6-dimethoxybenzaldehyde?
A1: this compound is characterized by its ability to form infinite hydrogen-bonded chains in its solid state. This characteristic is shared with its isomer, 4-hydroxy-3,5-dimethoxybenzaldehyde. []
Q2: Has this compound been found in natural sources?
A2: Yes, this compound was isolated for the first time from the aerial parts of the plant Inula lineariifolia Turcz. []
Q3: Does this compound exhibit any biological activity?
A3: Research indicates that this compound demonstrates antibacterial activity against a range of foodborne pathogens. This includes Campylobacter jejuni, Escherichia coli O157:H7, Listeria monocytogenes, and Salmonella enterica. Interestingly, C. jejuni exhibited significantly higher sensitivity compared to the other tested pathogens. []
Q4: Are there any structural features of this compound that contribute to its antibacterial activity?
A4: Studies suggest that the presence of the aldehyde (CHO) group, in contrast to a carboxyl (COOH) group, plays a role in its antibacterial activity. Furthermore, the position and number of hydroxyl (OH) substituents on the benzene ring also influence its effectiveness. For instance, a 2-OH substitution enhances activity specifically in benzaldehydes. []
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